molecular formula C8H4O4 B1194372 3-Hydroxyphthalic anhydride CAS No. 37418-88-5

3-Hydroxyphthalic anhydride

Cat. No.: B1194372
CAS No.: 37418-88-5
M. Wt: 164.11 g/mol
InChI Key: CCTOEAMRIIXGDJ-UHFFFAOYSA-N
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Description

3-Hydroxyphthalic anhydride (3-HPA) is an important organic synthesis intermediate used in the production of a variety of useful chemicals. It is an anhydride of 3-hydroxyphthalic acid, and is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. 3-HPA is also used in the production of polymers, plasticizers, and other materials.

Scientific Research Applications

  • Thermochemical Properties : 3HP's thermochemical properties, including fusion enthalpy, fusion temperature, and molar heat capacity, have been determined using differential scanning calorimetry and other methods. These properties are essential for understanding and applying 3HP in chemical processes (López-Ortega et al., 2022).

  • Inhibition of HPV Entry : Modified forms of 3HP, specifically 3HP-modified bovine beta-lactoglobulin, have shown effectiveness in inhibiting the entry of human papillomavirus (HPV) into host cells. This has implications for developing topical treatments for HPV infection (Hua et al., 2019).

  • Anti-Herpes Activity : Another modified form of 3HP, 3-hydroxyphthalic anhydride-modified ovalbumin, has demonstrated potent antiviral activity against herpes simplex virus 2 in vitro. This suggests potential applications in developing microbicides for sexually transmitted diseases (He et al., 2011).

  • Chemical Synthesis Applications : 3HP has been used in the synthesis of various chemical compounds, such as 7-hydroxyphthalides, indicating its utility in organic synthesis processes (AsaokaMorio et al., 1977).

  • Environmental Treatment : The oxidation of phthalic anhydride, a chemical related to 3HP, has been studied for environmental applications, such as in the photochemical advanced oxidation process for the treatment of organic pollutants (Trabelsi-Souissi et al., 2011).

  • HIV Prevention : 3HP-modified proteins, like 3HP-β-Lactoglobulin, have shown potential as microbicides for preventing the sexual transmission of HIV-1. They inhibit HIV-1 entry into target cells and are considered safe for topical application (Wyand et al., 1999).

  • Antiviral Microbicide Candidates : Modified human serum albumin with 3HP has been developed as an antiviral agent against HIV, highlighting the role of 3HP in medical applications (Li et al., 2013).

Safety and Hazards

  • Storage Class Code : 11 (Combustible Solids) .

Biochemical Analysis

Biochemical Properties

3-Hydroxyphthalic anhydride plays a significant role in biochemical reactions, particularly in the modification of proteins. It interacts with enzymes, proteins, and other biomolecules through covalent bonding. For instance, this compound has been used to modify bovine beta-lactoglobulin, resulting in a compound that can inhibit the entry of human papillomavirus (HPV) into host cells . This interaction involves the binding of this compound to the positively charged regions of the HPV L1 protein, thereby blocking the virus’s ability to bind to the host cell receptors .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. It has been shown to influence cell function by inhibiting viral entry and replication. For example, this compound-modified bovine beta-lactoglobulin can inhibit the entry of pseudovirus of high- and low-risk HPV into target cells . This inhibition is achieved through the interaction of the modified protein with the virus, preventing it from binding to the host cell receptors. Additionally, this compound has been shown to inhibit the infection of continuous T-cell lines by HIV-1 and HIV-2 .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to the inhibition of viral entry. The compound binds to the positively charged regions of viral proteins, such as the HPV L1 protein, through its negatively charged regions . This binding prevents the virus from attaching to the host cell receptors, thereby blocking its entry into the host cell. Additionally, this compound-modified proteins have been shown to inhibit the fusion of HIV-1 and HIV-2 with host cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound-modified proteins, such as bovine beta-lactoglobulin, exhibit stable inhibitory activity against viral entry over extended periods . The degradation of the compound can lead to a decrease in its efficacy over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of the compound can lead to increased inhibition of viral entry and replication. For instance, this compound-modified chicken ovalbumin has been shown to exhibit potent antiviral activity against HIV-1 at higher concentrations . At very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein modification. The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. For example, the modification of bovine beta-lactoglobulin by this compound involves the interaction with specific enzymes that facilitate the covalent bonding of the compound to the protein .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Studies have shown that this compound-modified proteins, such as bovine beta-lactoglobulin, can be effectively transported to target cells and tissues, where they exert their inhibitory effects on viral entry .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound-modified proteins have been shown to localize to the cell membrane, where they interact with viral proteins and inhibit viral entry . This localization is essential for the compound’s ability to block the binding of viruses to host cell receptors.

Properties

IUPAC Name

4-hydroxy-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4O4/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTOEAMRIIXGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190860
Record name 3-Hydroxyphthalic anhydride
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Molecular Weight

164.11 g/mol
Source PubChem
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CAS No.

37418-88-5
Record name 3-Hydroxyphthalic anhydride
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Record name 3-Hydroxyphthalic anhydride
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Record name 3-Hydroxyphthalic anhydride
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Record name 4-hydroxy-1,3-dihydro-2-benzofuran-1,3-dione
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Synthesis routes and methods I

Procedure details

4-Fluorophthalic anhydride (0.44 g, 2.6 mmol shown as FPAN in table below), potassium fluoride (Aldrich, 0.18 g, 3.1 mmol), benzoic acid (Aldrich, 0.28 g, 2.3 mmol shown as BzOH in table below) and dimethyl formamide (Aldrich, 3 ml) were heated in a 160° C. oil bath. The reaction was monitored by GC and showed the following results (BOPAN=benzoyloxyphthalic anhydride; ODPAN=oxydiphthalic anhydride; and HOPAN=hydroxyphthalic anhydride):
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Compound 6 (1 mmol, 266 mg) was added in small portions to 98% H2SO4 (2 ml) at 15° C. The cream colored mixture was stirred for 5 min and then poured over crushed ice. The precipitated product was filtered off, washed with ice-cold water and dried in a desiccator to afford product 7 (73%). 1H NMR (CD3OD): δ 7.40 (d, 1H, J=8.1) 7.62 (d, 1H, J=6.9), 7.85 (t, 1H, J=7.8).
Name
Compound 6
Quantity
266 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Yield
73%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyphthalic anhydride
Reactant of Route 2
3-Hydroxyphthalic anhydride
Reactant of Route 3
3-Hydroxyphthalic anhydride
Reactant of Route 4
3-Hydroxyphthalic anhydride
Reactant of Route 5
3-Hydroxyphthalic anhydride
Reactant of Route 6
3-Hydroxyphthalic anhydride

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